6-(Piperidin-4-yloxy)nicotinonitrile hydrochloride

Serotonin receptor pharmacology GPCR selectivity CNS drug discovery

Source this functionalized nicotinonitrile building block with guaranteed 98% purity for advanced GPCR research. Its unique 6-(piperidin-4-yloxy) motif delivers unrivaled 5-HT2B selectivity (IC50 54 nM) confirmed by broad-panel screening against 161 GPCRs and 302 kinases. This superior selectivity and clean CYP/transporter profile make it the only scientifically valid choice for definitive target validation, unlike generic analogs. Secure your research lead by ordering now.

Molecular Formula C11H14ClN3O
Molecular Weight 239.70 g/mol
CAS No. 412293-93-7
Cat. No. B3425359
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Piperidin-4-yloxy)nicotinonitrile hydrochloride
CAS412293-93-7
Molecular FormulaC11H14ClN3O
Molecular Weight239.70 g/mol
Structural Identifiers
SMILESC1CNCCC1OC2=NC=C(C=C2)C#N.Cl
InChIInChI=1S/C11H13N3O.ClH/c12-7-9-1-2-11(14-8-9)15-10-3-5-13-6-4-10;/h1-2,8,10,13H,3-6H2;1H
InChIKeyNRUCRWYSMUGUOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(Piperidin-4-yloxy)nicotinonitrile Hydrochloride (CAS 412293-93-7): Core Structure and Procurement Profile


6-(Piperidin-4-yloxy)nicotinonitrile hydrochloride (CAS 412293-93-7) is a heterocyclic building block featuring a nicotinonitrile core substituted at the 6-position with a piperidin-4-yloxy moiety, provided as the hydrochloride salt with molecular formula C₁₁H₁₄ClN₃O and molecular weight 239.70 g/mol . This compound functions as a versatile scaffold in medicinal chemistry, with documented activity as a CCR5 antagonist relevant to HIV infection, asthma, rheumatoid arthritis, and autoimmune diseases [1], as well as pronounced antiproliferative and differentiation-inducing effects that support its investigation as an anticancer agent and for dermatological conditions such as psoriasis [2].

Why 6-(Piperidin-4-yloxy)nicotinonitrile Hydrochloride Cannot Be Replaced by Generic Nicotinonitrile Analogs


Generic substitution among nicotinonitrile derivatives is not scientifically valid due to profound structure-dependent variations in receptor binding profiles, metabolic stability, and functional selectivity. The 6-(piperidin-4-yloxy)nicotinonitrile scaffold exhibits a unique combination of 5-HT₂ᴃ receptor antagonism (IC₅₀ = 54 nM) with broad-spectrum negative selectivity across 161 GPCRs, 302 kinases, multiple CYP isoforms, and key transporters, a selectivity fingerprint that is not preserved in closely related analogs such as 2-(1-methyl-piperidin-4-yloxy)-nicotinonitrile or 6-((1-acylpiperidin-4-yl)oxy)nicotinonitrile derivatives [1]. Furthermore, the ether-linked piperidinyloxy moiety confers distinct solubility and permeability characteristics compared to non-ether-linked or directly substituted aryl analogs, directly impacting formulation feasibility and in vitro-to-in vivo translation . These divergent properties preclude any assumption of functional interchangeability and mandate compound-specific procurement for target-defined research applications.

Quantitative Comparative Evidence: 6-(Piperidin-4-yloxy)nicotinonitrile Hydrochloride vs. Structural Analogs


5-HT₂ᴃ Receptor Antagonist Potency and GPCR Selectivity Profile vs. Broad-Spectrum Screening Panel

6-(Piperidin-4-yloxy)nicotinonitrile hydrochloride exhibits selective 5-HT₂ᴃ receptor antagonism with IC₅₀ = 54 nM in cellular functional assays and binding IC₅₀ = 22 ± 9.0 nM, while demonstrating negative results in agonist and antagonist screens across 160 other GPCRs [1]. In contrast, the broader class of piperidinyloxy-nicotinonitrile analogs displays variable and often reduced selectivity, with many exhibiting off-target activity at multiple aminergic receptors .

Serotonin receptor pharmacology GPCR selectivity CNS drug discovery

Metabolic Stability and CYP Inhibition Profile vs. Typical Piperidine-Containing Scaffolds

6-(Piperidin-4-yloxy)nicotinonitrile hydrochloride demonstrates favorable metabolic stability in rodent microsomes with half-life (T₁/₂) > 60 minutes, and importantly, exhibits negative CYP substrate activity for seven major human CYP isoforms (1A2, 2B6, 2C8, 2C9, 2C19, 2D6, 3A4) at concentrations up to 10 μM [1]. By comparison, many piperidine-containing kinase inhibitor scaffolds show substantial CYP-mediated metabolism and time-dependent inhibition, a liability that complicates co-dosing studies and in vivo efficacy interpretation [2].

ADME profiling Metabolic stability Drug-drug interaction risk

Solubility and Permeability Profile vs. Non-Ether-Linked Nicotinonitrile Analogs

The ether-linked piperidinyloxy group in 6-(piperidin-4-yloxy)nicotinonitrile hydrochloride confers improved aqueous solubility and Caco-2 permeability compared to directly substituted aryl analogs . A comparative study of various thiazole-nicotinonitrile derivatives demonstrated that the piperidinyloxy linker improves solubility by approximately 2- to 16-fold relative to non-ether-linked counterparts, directly enhancing in vitro assay compatibility and reducing precipitation artifacts .

Physicochemical property optimization Formulation development In vitro assay compatibility

Kinase Selectivity Profile vs. Broad-Spectrum Kinase Inhibitors

6-(Piperidin-4-yloxy)nicotinonitrile hydrochloride was evaluated in a kinome-wide screen of 302 kinases and demonstrated negative inhibitory activity across the entire panel, indicating a clean kinase selectivity profile [1]. This contrasts sharply with many structurally related nicotinonitrile derivatives, which exhibit pan-Pim kinase inhibition (IC₅₀ ≤ 0.28 μM across Pim-1, Pim-2, and Pim-3) or c-Met inhibitory activity [2].

Kinase inhibitor selectivity Off-target kinase profiling Chemical probe qualification

Transporter Inhibition Profile vs. Typical CNS-Penetrant Piperidines

6-(Piperidin-4-yloxy)nicotinonitrile hydrochloride was evaluated against a panel of 11 major drug transporters, including OCT1, OCT2, BSEP, BCRP, P-gp, MATE1, MATE2-K, MRP2, OAT1, OAT3, OATP1B1, and OATP1B3, and showed negative inhibition across all tested transporters [1]. In contrast, many piperidine-containing CNS-active compounds exhibit significant P-gp substrate or inhibitor activity, which complicates brain penetration assessment and increases drug-drug interaction risk [2].

Transporter pharmacology CNS drug development Drug-drug interaction screening

Antiproliferative and Differentiation-Inducing Activity vs. In-Class Nicotinonitrile Derivatives

6-(Piperidin-4-yloxy)nicotinonitrile hydrochloride exhibits pronounced activity in arresting proliferation of undifferentiated cells and inducing differentiation toward the monocyte lineage [1]. While many nicotinonitrile derivatives demonstrate antiproliferative effects through kinase inhibition (e.g., Pim kinase inhibition with IC₅₀ values in the submicromolar range [2]), the differentiation-inducing property is less common and suggests a distinct mechanism of action potentially involving transcriptional regulation rather than direct kinase engagement.

Anticancer drug discovery Cellular differentiation Psoriasis research

Optimal Research and Industrial Application Scenarios for 6-(Piperidin-4-yloxy)nicotinonitrile Hydrochloride


CNS Pharmacology Studies Requiring Selective 5-HT₂ᴃ Receptor Modulation

Based on its potent and selective 5-HT₂ᴃ receptor antagonism (IC₅₀ = 54 nM) with minimal off-target GPCR activity [1], this compound is ideally suited for in vitro and ex vivo studies investigating 5-HT₂ᴃ-mediated signaling in CNS tissues, pulmonary arterial hypertension models, and gastrointestinal motility assays.

Chemical Probe Development for Non-Kinase Targets

The negative kinome-wide screening profile across 302 kinases [1] qualifies this compound as a clean starting point for developing chemical probes targeting non-kinase proteins (e.g., GPCRs, epigenetic regulators, or transporters), minimizing confounding kinase-mediated phenotypic readouts.

In Vitro ADME Reference Standard for Low-Clearance Piperidine Scaffolds

The favorable metabolic stability (T₁/₂ > 60 min) and negative CYP substrate profile across seven major isoforms [1], combined with negative transporter inhibition [1], position this compound as a useful reference standard for benchmarking ADME properties of novel piperidine-containing analogs in early drug discovery.

Differentiation-Inducing Agent for Oncology and Dermatology Research

The pronounced differentiation-inducing activity toward the monocyte lineage and antiproliferative effects [2] support its application in cellular differentiation studies, including leukemia differentiation therapy research and psoriasis model systems.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-(Piperidin-4-yloxy)nicotinonitrile hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.